4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms in a five-membered ring, allows for a wide range of chemical modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibutyl-1-phenyl-1H-1,2,3-triazole typically involves a two-step procedure. The first step is a palladium-catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes. This is followed by a 1,3-dipolar cycloaddition of the resulting 1,3-diarylprop-2-yn-1-ones with sodium azide under catalyst-free conditions. This method achieves moderate-to-good chemical yields (30–90%) and allows for the synthesis of 4,5-disubstituted-1H-1,2,3-triazole scaffolds containing electron-neutral, -withdrawing, or -donating groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of polymers, pigments, and metal chelators.
Mechanism of Action
The mechanism of action of 4,5-dibutyl-1-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the observed biological effects. The specific molecular targets and pathways depend on the particular biological activity being studied .
Comparison with Similar Compounds
- 4,5-Diphenyl-1H-1,2,3-triazole
- 1,5-Diphenyl-1H-1,2,4-triazole-3 (2H)-thione
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
Comparison: 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4,5-diphenyl-1H-1,2,3-triazole, the dibutyl substitution provides different steric and electronic effects, potentially leading to variations in reactivity and biological activity. Similarly, the presence of different substituents in 1,5-diphenyl-1H-1,2,4-triazole-3 (2H)-thione and 4,5-diphenyl-imidazol-1,2,3-triazole hybrids results in unique properties and applications .
Properties
CAS No. |
918407-68-8 |
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Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
4,5-dibutyl-1-phenyltriazole |
InChI |
InChI=1S/C16H23N3/c1-3-5-12-15-16(13-6-4-2)19(18-17-15)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
USASAHYASPINKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N=N1)C2=CC=CC=C2)CCCC |
Origin of Product |
United States |
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